2,4,5-Trimethylpyridine
Overview
Description
2,4,5-Trimethylpyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of three methyl groups attached to the second, fourth, and fifth positions of the pyridine ring. This compound is a colorless to pale yellow liquid with a distinct odor and is known for its applications in various chemical processes.
Scientific Research Applications
2,4,5-Trimethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex pyridine derivatives.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metals that are studied for their biological activities.
Medicine: Research explores its potential as a precursor for pharmaceuticals and agrochemicals.
Industry: It is utilized as a solvent and an intermediate in the production of dyes, resins, and other industrial chemicals.
Safety and Hazards
Future Directions
Recent advances in the synthesis of 2,4,6-triarylpyridines, which are key building blocks to access functional molecules used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs, suggest potential future directions for research involving 2,4,5-Trimethylpyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trimethylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene.
Industrial Production Methods: On an industrial scale, this compound is often produced via catalytic processes. One such method involves the catalytic methylation of pyridine using methanol over a solid acid catalyst like zeolite. This process is advantageous due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trimethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, where halogenation, nitration, or sulfonation can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid; reactions often require catalysts or specific conditions like UV light or elevated temperatures.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
Mechanism of Action
The mechanism by which 2,4,5-Trimethylpyridine exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, donating electron density to metal centers and stabilizing metal complexes. In organic synthesis, its reactivity is influenced by the electron-donating effects of the methyl groups, which can activate the pyridine ring towards electrophilic substitution.
Comparison with Similar Compounds
2,4,6-Trimethylpyridine: Also known as collidine, it has methyl groups at the second, fourth, and sixth positions. It is more sterically hindered compared to 2,4,5-Trimethylpyridine.
3,4,5-Trimethylpyridine: This compound has methyl groups at the third, fourth, and fifth positions, leading to different electronic and steric properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The position of the methyl groups affects the compound’s ability to participate in various chemical reactions and its interactions with other molecules.
Properties
IUPAC Name |
2,4,5-trimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-8(3)9-5-7(6)2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDSSKADVGDFDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149944 | |
Record name | 2,4,5-Trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-39-0 | |
Record name | 2,4,5-Trimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trimethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-Trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-trimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,5-TRIMETHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAZ69PPX42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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